molecular formula C19H18ClN5O2 B2438472 (4-((1H-imidazol-1-yl)methyl)phenyl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034436-68-3

(4-((1H-imidazol-1-yl)methyl)phenyl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2438472
CAS No.: 2034436-68-3
M. Wt: 383.84
InChI Key: MNUVRQCBMPCFQJ-UHFFFAOYSA-N
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Description

(4-((1H-imidazol-1-yl)methyl)phenyl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound that features multiple functional groups, including an imidazole ring, a pyrimidine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1H-imidazol-1-yl)methyl)phenyl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone likely involves multiple steps, including the formation of the imidazole, pyrimidine, and pyrrolidine rings, followed by their assembly into the final compound. Typical reaction conditions might include:

    Imidazole formation: Using a condensation reaction between glyoxal and ammonia.

    Pyrimidine formation: Using a cyclization reaction involving a β-diketone and an amidine.

    Pyrrolidine formation: Using a cyclization reaction involving a 1,4-diketone and ammonia.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The chloropyrimidine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Using nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation products: Imidazolone derivatives.

    Reduction products: Dihydropyrimidine derivatives.

    Substitution products: Amino or thio-substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, potentially leading to new materials with unique properties.

Biology

The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structural features suggest potential interactions with biological targets such as enzymes or receptors.

Medicine

If the compound shows promising biological activity, it could be developed into a therapeutic agent for treating various diseases.

Industry

The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    (4-((1H-imidazol-1-yl)methyl)phenyl)methanone: Lacks the pyrrolidine and pyrimidine rings.

    (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone: Lacks the imidazole and phenyl rings.

Uniqueness

The presence of multiple functional groups in (4-((1H-imidazol-1-yl)methyl)phenyl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone makes it unique compared to simpler analogs. This complexity may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O2/c20-16-9-22-19(23-10-16)27-17-5-7-25(12-17)18(26)15-3-1-14(2-4-15)11-24-8-6-21-13-24/h1-4,6,8-10,13,17H,5,7,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUVRQCBMPCFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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